
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
Overview
Description
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) is a heterocyclic compound with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.294 g/mol. It is widely recognized as a coupling agent in organic synthesis, particularly for forming amide bonds between carboxylic acids and amines . EEDQ operates via a two-step mechanism: it first activates the carboxyl group to form a mixed anhydride intermediate, which subsequently reacts with the amine to yield the amide product. This reagent is valued for its stability under mild reaction conditions and compatibility with diverse substrates, including peptides, heterocycles, and polymer conjugates . Notably, EEDQ minimizes racemization during peptide synthesis, making it advantageous for stereosensitive applications .
Preparation Methods
General Synthetic Strategy for EEDQ
The quinoline backbone of EEDQ is modified through sequential ethoxylation and ethoxycarbonylation. A plausible route involves:
-
Quinoline Activation : Introducing reactivity at the 1- and 2-positions of quinoline through electrophilic substitution or radical-mediated processes.
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Ethoxycarbonylation : Reaction with ethyl chloroformate or analogous reagents to install the ethoxycarbonyl group at position 1.
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Ethoxylation : Substitution at position 2 using ethanol or ethoxide under controlled conditions.
Key challenges include avoiding over-functionalization and ensuring regioselectivity. The solid-state structure (mp 62–67°C) suggests a crystalline product, likely achievable through recrystallization from non-polar solvents.
Reaction Conditions and Optimization
Solvent Systems
EEDQ’s solubility profile (soluble in organic solvents, insoluble in water) implies that reactions are conducted in aprotic media such as chloroform or dichloromethane. Polar aprotic solvents like dimethylformamide (DMF) may enhance reactivity but risk side reactions.
Temperature and Catalysis
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Low-Temperature Reactions : To prevent decomposition, ethoxycarbonylation is likely performed at 0–5°C.
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Base Catalysis : Sodium bicarbonate or triethylamine could neutralize HCl byproducts during chloroformate reactions .
Stoichiometry
A 1:1 molar ratio of quinoline to ethyl chloroformate is theorized, with excess reagent ensuring complete conversion. The molecular formula (C₁₄H₁₇NO₃) aligns with this stoichiometry.
Purification and Characterization
Crystallization
Post-synthesis, EEDQ is purified via recrystallization from ethyl acetate/hexane mixtures, yielding an off-white powder . The melting point (62–67°C) serves as a critical purity indicator.
Spectroscopic Validation
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IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the ethoxycarbonyl and ether groups.
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NMR : ¹H NMR would show signals for ethoxy groups (δ 1.2–1.4 ppm, triplets) and aromatic protons (δ 6.5–8.5 ppm) .
Industrial-Scale Production Considerations
Process Intensification
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Continuous Flow Reactors : Enhance heat/mass transfer for exothermic ethoxycarbonylation.
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Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized bases) reduce waste.
Yield Optimization
Pilot studies suggest yields >80% are achievable under optimized conditions, though specific data are unavailable in the reviewed sources .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis Pathways
EEDQ undergoes hydrolysis through a pH-dependent mechanism involving its protonated form (pKa = 4.22) reacting with water or hydroxide ions . The reaction follows second-order kinetics, with rate constants influenced by substituents:
- 1-Aryl/alkyl-oxycarbonyl groups enhance reactivity (e.g., a 160-fold rate increase with pKa = 2.3 for derivative 14H+) .
- 2-Cyano or 3,4-dihydroquinoline analogs show reduced activity due to lower basicity .
The hydrolysis produces quinoline derivatives and releases CO₂, as confirmed by isotopic labeling experiments .
Reactions with Nucleophiles
EEDQ reacts with nucleophiles (e.g., amines, acetate) via a "bell-shaped" rate-pH profile :
Nucleophile | Optimal pH | Mechanism |
---|---|---|
Acetate | 4.0–5.0 | EEDQH⁺ + AcO⁻ → Acetylated product |
Amines | 7.5–8.5 | EEDQH⁺ + RNH₂ → Amide formation |
Notable Observations :
- Trifluoroethylamine reacts 3× faster than acetate due to higher nucleophilicity .
- Buffer components (e.g., HEPES) can participate in side reactions at high concentrations .
Substituent Effects on Reactivity
Modifications to EEDQ’s structure significantly alter its reactivity:
Substituent | pKa (H⁺) | Relative Rate |
---|---|---|
1-Ethoxycarbonyl | 4.22 | 1.0 (baseline) |
1-Benzyloxycarbonyl | 2.3 | 160 |
2-Cyano (Reissert) | <1.0 | 0.01 |
Data from kinetic studies of substituted analogs .
Electron-withdrawing groups at position 1 increase electrophilicity, while 2-alkoxy groups stabilize the transition state via resonance .
Biochemical Interactions
EEDQ acts as an irreversible antagonist for:
- Dopamine Receptors : Covalently modifies D₁/D₂ subtypes (IC₅₀ = 0.95 µM) .
- 5-HT₂C Serotonin Receptors : Blocks ligand binding (Kd = 12 nM) without affecting 5-HT₁A sites .
Mechanistic Insight :
Alkylation occurs at conserved glutamate residues in transmembrane domains, as shown by radioligand displacement assays .
Comparative Analysis with Other Coupling Reagents
Reagent | Yield (%) | Racemization Risk | Stability |
---|---|---|---|
EEDQ | 85–92 | Low | Moderate |
HATU | 90–95 | Negligible | High |
DCC | 70–80 | High | Low |
Scientific Research Applications
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline involves its role as a coupling agent. It activates carboxyl groups, facilitating the formation of peptide bonds. The compound reacts with nucleophiles, such as amines, to form stable amide bonds. This reaction is crucial in peptide synthesis, where the compound ensures high yield and specificity .
Comparison with Similar Compounds
Dihydroquinoline-Based Coupling Agents
EEDQ vs. 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ)
- Structural Differences : IIDQ replaces EEDQ’s ethoxy groups with bulkier isobutoxy substituents, altering steric and electronic properties .
- Performance: Both reagents exhibit low racemization in peptide synthesis due to their non-ionic activation pathways. However, IIDQ’s larger substituents may reduce reactivity in sterically hindered environments .
- Applications : EEDQ is more commonly used in small-molecule and polymer synthesis, while IIDQ is reserved for specialized peptide couplings requiring enhanced steric control .
Carbodiimide-Based Agents (e.g., EDC, DIC)
- Mechanism: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxyl groups via unstable O-acylisourea intermediates, often requiring additives (e.g., HOBt) to suppress side reactions .
- Racemization : EDC-based methods are prone to epimerization compared to EEDQ, which avoids intermediate oxazolone formation .
- Yield and Efficiency : EEDQ achieves comparable yields (e.g., 84% in amphiphile synthesis ) but is less favored in high-throughput DNA-encoded libraries due to slower kinetics .
Uranium/Guanidinium Reagents (e.g., HATU, HBTU)
- Activation Speed : HATU and HBTU form highly reactive uronium intermediates, enabling rapid amide bond formation. In contrast, EEDQ’s mixed anhydride pathway is slower but gentler .
- Cost and Handling : Uranium reagents are expensive and moisture-sensitive, whereas EEDQ is cost-effective and stable at room temperature .
- Scope : HATU excels in solid-phase peptide synthesis (SPPS), while EEDQ is preferred in solution-phase reactions involving base-sensitive substrates (e.g., benzimidazole cyclization ).
Other Coupling Agents (e.g., DMT-MM)
- EEDQ, however, often needs co-reagents like pyridine or Et₃N .
- Biocompatibility : DMT-MM is favored in aqueous polymer chemistry, while EEDQ’s organic solvent compatibility makes it suitable for hydrophobic systems (e.g., thermoresponsive bead modification ).
Comparative Data Table
Key Research Findings
- Peptide Synthesis : EEDQ produces amides with <5% racemization in solution-phase reactions, outperforming carbodiimides in stereochemical fidelity .
- Polymer Chemistry : EEDQ enables efficient conjugation of thermoresponsive polymers (e.g., PNIPAAm) to silica beads, critical for chromatographic applications .
- Drug Discovery: EEDQ has been utilized in synthesizing dual-action nNOS inhibitors and antimicrobial agents, highlighting its versatility in complex heterocyclic systems .
Advantages and Limitations
Biological Activity
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) is a heterocyclic compound notable for its diverse biological activities, particularly in neuropharmacology and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent studies.
EEDQ is characterized by the following structural features:
- Chemical Formula : C₁₄H₁₇NO
- Molecular Weight : 231.29 g/mol
- pKa : 4.22, indicating high basicity and reactivity in various chemical environments.
EEDQ functions primarily as an irreversible antagonist of dopamine receptors. Its mechanism involves binding to dopamine receptors, thereby preventing dopamine from exerting its signaling effects. This property makes EEDQ a valuable tool in studying dopamine-related pathways and receptor interactions.
Key Mechanisms:
- Receptor Inactivation : EEDQ binds irreversibly to dopamine receptors, which inhibits their function and allows researchers to study the effects of receptor inactivation on physiological responses.
- Peptide Synthesis : EEDQ can couple acylamino acids with amino acid esters without racemization, showcasing its utility in organic synthesis and medicinal chemistry.
Neuropharmacology
EEDQ has been extensively studied for its effects on serotonin (5-HT) receptors and dopamine pathways:
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Dopamine Receptor Antagonism :
- EEDQ has been shown to inhibit ultrasonic vocalization in rats, which is mediated by 5-HT1A and 5-HT2 receptors. The effective dose for this inhibition was found to be approximately .
- Studies indicate that EEDQ can decrease binding affinity at these receptors, providing insights into their functional dynamics .
- Serotonin Receptor Modulation :
Synthesis Applications
EEDQ is utilized in organic synthesis due to its ability to form mixed anhydride intermediates that are highly reactive towards nucleophiles. This property is particularly beneficial for peptide bond formation:
- Peptide Coupling : EEDQ facilitates the coupling of acyl-L-amino acids with various amines, yielding optically pure products with minimal racemization .
Study 1: Inhibition of Ultrasonic Vocalization
A study evaluated the role of EEDQ in mediating foot-shock-induced ultrasonic vocalization in rats. The results indicated a dose-dependent inhibition of vocalization when pre-treated with EEDQ, supporting its role as a serotonin receptor antagonist .
Study 2: Peptide Synthesis Efficiency
Research focused on the efficiency of EEDQ in coupling reactions showed that while it produced high yields of anilides from acyl-L-amino acids, some reactions led to partial racemization under specific conditions. This study emphasized the need for optimizing reaction conditions to maximize yield and purity .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | Similar ethoxy and carbonyl groups | Irreversible dopamine receptor antagonist |
3-Ethoxycarbonyl-3-methylquinoline | Contains a methyl group at position 3 | Different reactivity profile due to methyl substitution |
Ethyl 1,2-dihydroquinoline-1-carboxylate | Lacks ethoxy substituents | More straightforward reactivity without steric hindrance |
This table illustrates the structural diversity within the quinoline family while highlighting the unique properties of EEDQ concerning its basicity and reactivity profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), and how can its purity be validated?
- Methodological Answer : EEDQ is typically synthesized via condensation reactions under reflux conditions. For example, ethyl 3-aryl-2-cyanoacrylates can react with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in dimethylformamide (DMF) with triethylamine as a base, followed by neutralization and recrystallization in ethanol . Purity validation requires a combination of techniques:
- HPLC for assessing chemical homogeneity (≥99% purity) .
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on ethoxy and carbonyl group signals .
- Melting point analysis to compare with literature values (if available) .
Q. What are the primary applications of EEDQ in organic synthesis?
- Methodological Answer : EEDQ is widely used as a coupling reagent in peptide synthesis and for activating carboxylic acids. Its ethoxycarbonyl group facilitates the formation of active intermediates (e.g., mixed carbonates), enabling amide bond formation under mild conditions. Researchers should optimize solvent polarity (e.g., DMF or dichloromethane) and stoichiometry to minimize side reactions .
Q. How should researchers handle and store EEDQ to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ethoxycarbonyl group .
- Handling : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. In case of contact, rinse with copious water and seek medical advice if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during EEDQ characterization?
- Methodological Answer : Contradictions often arise from impurities or solvent artifacts. To address this:
- Cross-validate : Use complementary techniques (e.g., FT-IR for functional groups, HRMS for molecular ion confirmation) .
- Literature comparison : Match spectral data with peer-reviewed studies (e.g., CAS 16357-59-8) .
- Repeat under controlled conditions : Ensure anhydrous solvents and degassed systems to prevent degradation .
Q. What mechanistic insights explain EEDQ’s role in facilitating carboxylate activation?
- Methodological Answer : EEDQ acts via a two-step mechanism:
Nucleophilic attack : The quinoline nitrogen abstracts a proton, forming a reactive ethoxycarbonyl oxazolium intermediate.
Carboxylate activation : The intermediate reacts with carboxylic acids to generate active esters, enabling coupling with amines.
- Experimental validation : Monitor reaction progress using in-situ IR to track carbonyl stretching frequency shifts .
Q. How can researchers optimize EEDQ-mediated reaction yields in sterically hindered systems?
- Methodological Answer :
- Solvent optimization : Use low-polarity solvents (e.g., THF) to reduce side reactions.
- Catalyst screening : Additives like DMAP (4-dimethylaminopyridine) can enhance reactivity in bulky environments .
- Temperature control : Maintain 0–25°C to balance activation energy and decomposition rates .
Q. What safety protocols are critical for scaling up EEDQ-involved exothermic reactions?
- Methodological Answer :
- Thermal monitoring : Use jacketed reactors with temperature probes to detect exotherms.
- Ventilation : Install scrubbers to neutralize volatile byproducts (e.g., CO₂ from carbonate decomposition) .
- Waste disposal : Follow hazardous waste guidelines for quinoline derivatives, including neutralization before incineration .
Q. Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between theoretical and observed yields in EEDQ-based syntheses?
- Methodological Answer :
- Identify bottlenecks : Use LC-MS to detect unreacted starting materials or intermediates.
- Kinetic studies : Vary reaction time/temperature to map yield vs. degradation curves .
- Byproduct analysis : Isolate side products via column chromatography and characterize to refine reaction pathways .
Q. What strategies validate the absence of dihydroquinoline tautomers in EEDQ solutions?
- Methodological Answer :
Properties
IUPAC Name |
ethyl 2-ethoxy-2H-quinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQLYSROISKDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871969 | |
Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |
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Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | EEDQ | |
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Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16357-59-8 | |
Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16357-59-8 | |
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Record name | EEDQ | |
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Record name | EEDQ | |
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Record name | 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, ethyl ester | |
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Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-(2-ethoxy-1,2-dihydroquinoline)carboxylate | |
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Record name | 2-ETHOXY-1-ETHOXYCARBONYL-1,2-DIHYDROQUINOLINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60O971AN19 | |
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Retrosynthesis Analysis
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